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Compound of Interest

Compound Name:
1-Chloro-2-methylpropyl

chloroformate

Cat. No.: B110380 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance

(NMR) spectroscopic data for isobutyl chloroformate. It includes detailed tables of ¹H and ¹³C

NMR data, a thorough experimental protocol for data acquisition, and visualizations of the

molecular structure and experimental workflow. This document is intended to serve as a

valuable resource for researchers and professionals in the fields of chemistry and drug

development.

Spectroscopic Data
The NMR spectroscopic data for isobutyl chloroformate is crucial for its identification and

characterization. The following tables summarize the key ¹H and ¹³C NMR parameters.

Table 1: ¹H NMR Spectroscopic Data for Isobutyl Chloroformate
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

4.12 Doublet (d) 2H

Not explicitly

available in

searched

literature,

typically 6-7 Hz

for similar

structures

-O-CH₂-

CH(CH₃)₂

2.06 Nonet 1H

Not explicitly

available in

searched

literature,

described as

being equally

coupled to eight

vicinal hydrogens

-O-CH₂-

CH(CH₃)₂

0.99 Doublet (d) 6H

Not explicitly

available in

searched

literature,

typically 6-7 Hz

for similar

structures

-O-CH₂-

CH(CH₃)₂

The data was obtained in deuterochloroform (CDCl₃) as the solvent.

Table 2: ¹³C NMR Spectroscopic Data for Isobutyl Chloroformate
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Chemical Shift (δ) ppm Assignment

149.5 C=O

77.9 -O-CH₂-CH(CH₃)₂

27.7 -O-CH₂-CH(CH₃)₂

18.4 -O-CH₂-CH(CH₃)₂

The data was obtained in deuterochloroform (CDCl₃) as the solvent.

Experimental Protocols
While a specific, detailed experimental protocol for isobutyl chloroformate was not found in the

searched literature, a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic

molecules can be described as follows.

2.1. Sample Preparation

Sample Purity: Ensure the isobutyl chloroformate sample is of high purity to avoid

interference from impurities in the NMR spectrum.

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. CDCl₃ is a common

choice for small, non-polar to moderately polar organic molecules.

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of isobutyl

chloroformate in 0.6-0.7 mL of CDCl₃ for ¹H NMR, and 50-100 mg for ¹³C NMR.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm). A small amount is added to the solvent.

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Data Acquisition

Spectrometer: A standard NMR spectrometer with a field strength of 300-500 MHz is suitable

for acquiring high-resolution spectra of isobutyl chloroformate.
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¹H NMR Acquisition Parameters (Representative):

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

Temperature: 298 K (25 °C).

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of protons for

accurate integration.

Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of ¹H NMR.

¹³C NMR Acquisition Parameters (Representative):

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on

Bruker instruments).

Temperature: 298 K (25 °C).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds. The carbonyl carbon has a long relaxation time and may

require a longer delay for quantitative analysis.

Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required for ¹³C

NMR due to the low natural abundance of the ¹³C isotope.

2.3. Data Processing

Apodization: Apply an exponential window function to the Free Induction Decay (FID) to

improve the signal-to-noise ratio.
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Fourier Transform: Perform a Fourier transform on the FID to obtain the frequency-domain

spectrum.

Phase Correction: Manually or automatically correct the phase of the spectrum.

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of

protons.

Peak Picking: Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Mandatory Visualizations
Diagram 1: Molecular Structure and NMR Active Nuclei of Isobutyl Chloroformate
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Isobutyl Chloroformate Structure with NMR Active Nuclei
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Caption: Molecular structure of isobutyl chloroformate showing the ¹H and ¹³C NMR active

nuclei.

Diagram 2: Generalized Experimental Workflow for NMR Spectroscopy
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Caption: A generalized workflow for obtaining and analyzing NMR spectroscopic data.
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[https://www.benchchem.com/product/b110380#spectroscopic-data-for-isobutyl-
chloroformate-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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